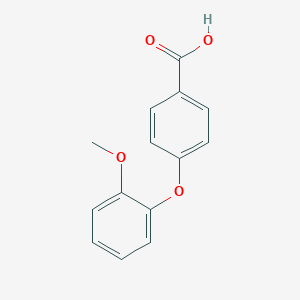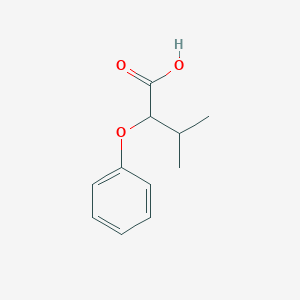
Isomurralonginol acetate
Descripción general
Descripción
Isomurralonginol acetate is a naturally occurring compound derived from the herbs of Murraya exotica. It belongs to the class of coumarins and has the molecular formula C17H18O5 with a molecular weight of 302.33 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isomurralonginol acetate can be synthesized from isomurralonginol, which is obtained from umbelliferone through a four-step process with a 59% yield . The conversion of isomurralonginol to this compound involves a single-step acetylation reaction, yielding 94% of the desired product .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of isomurralonginol from the herbs of Murraya exotica, followed by its chemical modification through acetylation. The process is optimized to ensure high purity and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Isomurralonginol acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Isomurralonginol acetate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of isomurralonginol acetate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. The specific molecular targets and pathways include:
Oxidative Stress Pathway: It acts as an antioxidant by scavenging free radicals and reducing oxidative damage.
Inflammatory Pathway: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Microbial Pathway: It disrupts the cell membrane integrity of microbes, leading to their inhibition or destruction.
Comparación Con Compuestos Similares
Isomurralonginol acetate is unique due to its specific structure and biological activities. Similar compounds include:
Osthenone (CAS#112789-90-9): Another coumarin derivative with similar biological activities.
Murralongin (CAS#53011-72-6): A closely related compound with comparable therapeutic potential.
2’E-3’-formaldehydylosthole (CAS#73292-92-9): A structurally similar compound with distinct pharmacological properties.
Toddalosin (CAS#137182-37-7): Another related compound with unique bioactivities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Propiedades
IUPAC Name |
[2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-10(2)13(9-21-11(3)18)16-14(20-4)7-5-12-6-8-15(19)22-17(12)16/h5-8,13H,1,9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRYZFDEVYMOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC(=O)C)C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)
